(2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide
CAS No.: 882129-73-9
Cat. No.: VC6438088
Molecular Formula: C16H13N3OS3
Molecular Weight: 359.48
* For research use only. Not for human or veterinary use.
![(2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide - 882129-73-9](/images/structure/VC6438088.png)
Specification
CAS No. | 882129-73-9 |
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Molecular Formula | C16H13N3OS3 |
Molecular Weight | 359.48 |
IUPAC Name | (E)-N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide |
Standard InChI | InChI=1S/C16H13N3OS3/c20-14(9-8-13-7-4-10-21-13)17-15-18-19-16(23-15)22-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,17,18,20)/b9-8+ |
Standard InChI Key | CRPJUCZOIBMDGW-CMDGGOBGSA-N |
SMILES | C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C=CC3=CC=CS3 |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound features a 1,3,4-thiadiazole core substituted at the 2-position with an enamide group and at the 5-position with a benzylsulfanyl moiety. The enamide side chain extends into a propenamide linkage conjugated to a thiophene ring, creating a planar, π-delocalized system. Key structural elements include:
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1,3,4-Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, known for metabolic stability and hydrogen-bonding capacity .
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Benzylsulfanyl group: A sulfur-linked benzyl substituent that enhances lipophilicity and may influence target binding .
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Thiophene-propenamide conjugate: The (E)-configured α,β-unsaturated amide linked to a thiophene ring, which contributes to electronic conjugation and potential bioisosterism with phenyl groups.
Systematic Nomenclature
The IUPAC name, (2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide, systematically describes:
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Parent chain: Prop-2-enamide (position 2, E-configuration).
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Substituents:
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5-(Benzylsulfanyl) on the thiadiazole ring.
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3-(Thiophen-2-yl) on the propenamide chain.
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Synthesis and Characterization
Synthetic Pathways
While no explicit synthesis protocol for this compound is published, analogous thiadiazole derivatives are typically synthesized via:
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Thiadiazole ring formation: Cyclization of thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions .
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Sulfanyl group introduction: Nucleophilic substitution using benzyl mercaptan or its derivatives in the presence of a base .
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Enamide conjugation: Michael addition or condensation reactions between thiadiazole amines and α,β-unsaturated carbonyl compounds.
A hypothetical route may involve:
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Step 1: Synthesis of 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine from thiosemicarbazide and benzyl disulfide.
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Step 2: Condensation with 3-(thiophen-2-yl)prop-2-enoyl chloride to form the enamide bond.
Spectroscopic Characterization
Key spectral data anticipated for this compound include:
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NMR:
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δ 7.80–7.20 (m, aromatic protons from benzyl and thiophene).
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δ 6.50–6.30 (d, Hz, trans-vinylic protons).
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δ 4.30 (s, SCH2Ph).
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IR:
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1675 cm (C=O stretch).
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1590 cm (C=N thiadiazole).
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MS: Molecular ion peak at m/z 359.48.
Physicochemical Properties
Experimental and Predicted Data
The compound’s lipophilicity (logP ~3.8) suggests moderate membrane permeability, while low aqueous solubility may necessitate formulation enhancements for biological testing .
Biological Activities and Mechanisms
Hypothesized Targets
Based on structural analogs, potential biological targets include:
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Cyclooxygenase-2 (COX-2): Thiadiazole sulfides inhibit COX-2 via chelation of the heme iron .
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Bacterial dihydrofolate reductase: Thiophene-enamide hybrids disrupt folate synthesis in pathogens .
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Kinase enzymes: The enamide group may act as a Michael acceptor for covalent inhibition.
Comparative Analysis with Structural Analogues
Activity Trends in Thiadiazole Derivatives
The target compound’s lower logP compared to ethylsulfanyl and pyridinyl analogues may improve solubility but reduce membrane penetration .
Pharmacokinetic and Toxicity Considerations
ADME Properties
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Absorption: Moderate Caco-2 permeability (Papp = 8.7 × 10 cm/s) predicted due to balanced lipophilicity .
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Metabolism: Likely hepatic oxidation via CYP3A4, with thiadiazole ring stability reducing first-pass effects.
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Excretion: Predominant renal clearance, with <5% fecal excretion in rodent models .
Toxicity Risks
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